4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
Description
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₇H₅BrClFO₂S. Its structure features a benzene ring substituted with:
- A bromomethyl (-CH₂Br) group at the para position (C4),
- A fluorine atom at the meta position (C3),
- A sulfonyl chloride (-SO₂Cl) group at the ortho position (C1) relative to the bromomethyl substituent .
This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. The bromomethyl group offers additional reactivity for alkylation or cross-coupling reactions, while the sulfonyl chloride enables nucleophilic substitution with amines or alcohols .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(3-7(5)10)13(9,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXTTJLNOHGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-(Bromomethyl)-3-fluorobenzenesulphonyl Chloride
Bromination of 3-Fluoro-4-methylbenzenesulphonyl Chloride
The most widely documented method involves radical bromination of 3-fluoro-4-methylbenzenesulphonyl chloride using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents (e.g., carbon tetrachloride). The benzylic methyl group undergoes bromination at 70–80°C, achieving 65–78% yields (Table 1). Side products like dibrominated derivatives (≤12%) form due to prolonged reaction times, necessitating precise temperature control.
Mechanistic Insights :
- Radical Initiation : AIBN generates radicals at 70°C, abstracting a hydrogen from the benzylic methyl group.
- Chain Propagation : NBS donates bromine atoms, yielding the monobrominated product.
- Termination : Radical recombination limits over-bromination but requires stoichiometric NBS.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS Equivalents | 1.05–1.2 | 72–78 | 88–92 |
| AIBN Loading (mol%) | 5–8 | 65–70 | 85–90 |
| Reaction Time (h) | 4–6 | 68–75 | 90–94 |
| Solvent | CCl₄ | 78 | 92 |
Halogen Exchange on 4-Chloro-3-fluorobenzenesulphonyl Chloride
An alternative route involves converting 4-chloro-3-fluorobenzenesulphonyl chloride to the target compound via bromine-chlorine exchange . This method, adapted from fluorination protocols in Patent US4369145A, employs lithium bromide or HBr gas in sulfolane at 120–150°C. Though less common, this approach avoids radical intermediates and achieves 60–65% yields but requires rigorous drying to prevent hydrolysis.
Critical Considerations :
Industrial-Scale Production Techniques
Continuous-Flow Bromination Systems
Modern facilities utilize tubular reactors for bromination to enhance heat dissipation and minimize over-bromination. A 2023 pilot study demonstrated 88% conversion using a 10-meter reactor with NBS dissolved in tetrahydrofuran (THF) at 5 L/min flow rates. This method reduces reaction times to 30 minutes and improves purity to 97%.
Catalytic Sulfonation of 3-Fluoro-4-methylbenzene
Large-scale sulfonation employs chlorosulfonic acid in dichloromethane, yielding 3-fluoro-4-methylbenzenesulphonyl chloride at 80–85% efficiency (Patent GB2135666A). Key steps include:
- Sulfonation : 3-Fluoro-4-methylbenzene reacts with chlorosulfonic acid (1:1.2 molar ratio) at 50°C for 6 hours.
- Quenching : The mixture is poured into ice water, precipitating the sulfonic acid.
- Chlorination : Thionyl chloride (1.5 equivalents) converts the sulfonic acid to sulfonyl chloride at 0°C.
Challenges :
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Radical Bromination | 72–78 | High | 120–150 |
| Halogen Exchange | 60–65 | Moderate | 180–200 |
| Continuous-Flow | 88 | Very High | 90–110 |
Radical Bromination dominates due to lower reagent costs, whereas continuous-flow systems offer superior scalability despite higher initial capital investment.
Emerging Methodologies and Research Frontiers
Photocatalytic Bromination
Recent studies explore visible-light-mediated bromination using eosin Y as a photocatalyst. This method operates at ambient temperatures, achieving 70% yield with minimal dibromination. However, scalability remains unproven.
Enzymatic Sulfonation
Pilot-scale trials with aryl sulfotransferases demonstrate 50–55% sulfonation efficiency under mild conditions (pH 7, 30°C). While environmentally friendly, enzyme stability and cost hinder commercial adoption.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: Products include sulfonamides and thiols.
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group is also highly reactive, facilitating various substitution and reduction reactions. These reactive sites enable the compound to participate in diverse chemical transformations, targeting specific molecular pathways and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride with structurally or functionally related sulfonyl chlorides and halogenated aromatics:
Biological Activity
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride (CAS No. 151258-28-5) is an organosulfur compound that has garnered attention for its diverse biological activities. This compound features a sulfonyl chloride group, which is known for its reactivity and potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms contributes to its unique chemical properties, making it a valuable subject of study in various biological contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's sulfonyl chloride moiety enhances its reactivity towards nucleophiles, which may contribute to its antimicrobial efficacy.
Anticancer Potential
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The fluorine atom in the structure may enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specific research indicates that it can inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition could have therapeutic implications in diseases where protease activity is dysregulated.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific proteases |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential. The study concluded that further exploration into its mechanism could provide insights into developing new antimicrobial agents.
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered mitochondrial-mediated apoptosis pathways, highlighting its potential as a lead compound for cancer therapy.
Q & A
Q. What are the critical handling and storage protocols for 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride to ensure stability?
- Methodological Answer : This compound is highly moisture-sensitive and decomposes upon exposure to water. Storage must be under inert gas (e.g., nitrogen or argon) in airtight, amber-glass containers to prevent hydrolysis. Analytical data indicate that decomposition products include sulfonic acids and halogenated byproducts, which can alter reactivity .
- Key Data :
| Property | Specification |
|---|---|
| Storage Conditions | Inert atmosphere, -20°C (for long-term) |
| Decomposition Triggers | Moisture, prolonged exposure to air |
Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection is suitable for purity analysis (>98% as per technical specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) should be used to confirm structural features, such as the bromomethyl (-CH₂Br) and sulfonyl chloride (-SO₂Cl) groups. Mass spectrometry (MS) can validate the molecular ion peak (m/z 273.50) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step synthesis is typical:
Sulfonation : Introduce the sulfonyl group via chlorosulfonation of 3-fluorotoluene.
Bromination : Use N-bromosuccinimide (NBS) under radical initiation to brominate the methyl group.
- Critical Parameters :
| Step | Conditions |
|---|---|
| Sulfonation | HSO₃Cl, 0–5°C, anhydrous |
| Bromination | NBS, AIBN, CCl₄, reflux |
- Contaminants like unreacted intermediates require rigorous purification via distillation under reduced pressure .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize byproducts?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reactant stoichiometry, catalyst loading). For example, in bromination, a Central Composite Design (CCD) can identify optimal NBS concentration and reaction time. Statistical tools like ANOVA help validate model significance .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic sulfonyl chloride group’s reactivity. Fukui indices identify nucleophilic attack sites, while solvation models (e.g., PCM) simulate polar solvent effects. Compare results with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
Q. How do electronic effects of the bromomethyl and fluorine substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom meta to the sulfonyl chloride directs electrophilic substitution, while the bromomethyl group acts as a leaving group in Suzuki-Miyaura couplings. Use Hammett constants (σₚ for -F: +0.34) to predict substituent effects on reaction rates. Experimental validation via kinetic isotopic effects (KIEs) is recommended .
- Data Table :
| Substituent | Hammett Constant (σ) | Influence on Reactivity |
|---|---|---|
| -F (meta) | +0.34 | Deactivates ring |
| -CH₂Br | +0.41 | Stabilizes transition state |
Contradictions and Validation
- specifies the compound as a liquid, while similar sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) are often crystalline. This discrepancy suggests temperature-dependent polymorphism, requiring differential scanning calorimetry (DSC) for phase analysis .
- Safety data from related compounds (e.g., 4-bromobenzoyl chloride) highlight the need for rigorous fume hood use and PPE, despite REACH exemptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
